molecular formula C21H17BrF2N2O3 B2824747 (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327194-65-9

(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide

Cat. No.: B2824747
CAS No.: 1327194-65-9
M. Wt: 463.279
InChI Key: ASRWUESAXRIIPV-QLYXXIJNSA-N
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Description

(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a chromene core, which is known for its biological activity, and is functionalized with bromine, difluorophenyl, and tetrahydrofuran groups, making it a versatile molecule for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Formation of the Imino Group: The imino group can be introduced by reacting the chromene derivative with 3,5-difluoroaniline under dehydrating conditions.

    Attachment of the Tetrahydrofuran Group: The final step involves the coupling of the imino-chromene derivative with tetrahydrofuran-2-ylmethylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.

    Reduction: Reduction of the imino group can yield amine derivatives.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

    Oxidation: Oxo derivatives of the chromene core.

    Reduction: Amine derivatives.

    Substitution: Various functionalized chromene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s chromene core is of interest due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine

The compound could be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism by which (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-2H-chromene-3-carboxamide: Lacks the tetrahydrofuran group.

    (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-methyl-2H-chromene-3-carboxamide: Contains a methyl group instead of the tetrahydrofuran group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in (2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide adds to its uniqueness, potentially enhancing its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

6-bromo-2-(3,5-difluorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrF2N2O3/c22-13-3-4-19-12(6-13)7-18(20(27)25-11-17-2-1-5-28-17)21(29-19)26-16-9-14(23)8-15(24)10-16/h3-4,6-10,17H,1-2,5,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRWUESAXRIIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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